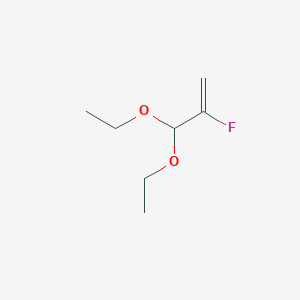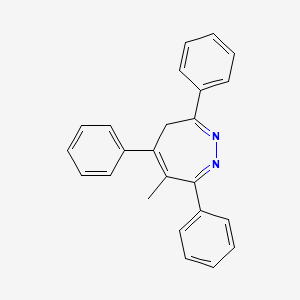
6-Methyl-3,5,7-triphenyl-4H-1,2-diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3,5,7-triphenyl-4H-1,2-diazepine is an organic compound with the molecular formula C23H18N2. It belongs to the class of diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its three phenyl groups and a methyl group attached to the diazepine ring, making it a unique and interesting molecule for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,5,7-triphenyl-4H-1,2-diazepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazone derivative, in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
6-Methyl-3,5,7-triphenyl-4H-1,2-diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the diazepine ring or the attached phenyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized diazepine derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
6-Methyl-3,5,7-triphenyl-4H-1,2-diazepine has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of diazepines.
Biology: The compound can be used in biological assays to investigate its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 6-Methyl-3,5,7-triphenyl-4H-1,2-diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological research.
類似化合物との比較
Similar Compounds
3,5,7-Triphenyl-4H-1,2-diazepine: Lacks the methyl group at the 6-position.
3,5,7-Triphenyl-4H-1,2-triazine: Contains an additional nitrogen atom in the ring.
3,5,7-Trimethyl-1,3-dihydro-2H-azepine-2-thione: Contains sulfur and different substituents.
Uniqueness
6-Methyl-3,5,7-triphenyl-4H-1,2-diazepine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 6-position and the three phenyl groups make it a valuable compound for studying the effects of these substituents on the diazepine ring’s reactivity and stability.
特性
CAS番号 |
32819-95-7 |
|---|---|
分子式 |
C24H20N2 |
分子量 |
336.4 g/mol |
IUPAC名 |
6-methyl-3,5,7-triphenyl-4H-diazepine |
InChI |
InChI=1S/C24H20N2/c1-18-22(19-11-5-2-6-12-19)17-23(20-13-7-3-8-14-20)25-26-24(18)21-15-9-4-10-16-21/h2-16H,17H2,1H3 |
InChIキー |
DQONPFMVWAWBLF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
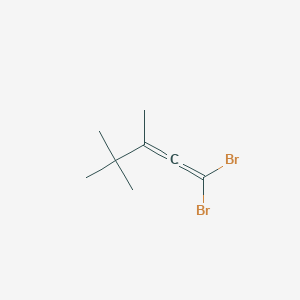
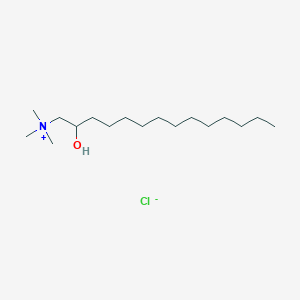
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)


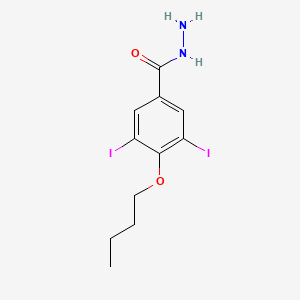
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)


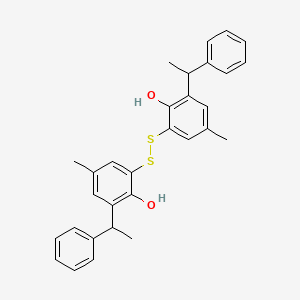
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
